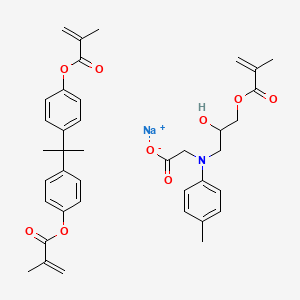
Sulphur Black 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulphur Black 2 is a widely used dye in the textile industry, known for its deep black color and excellent dyeing properties. It is a sulfur-containing heterocyclic compound formed through the reaction of sulfur with aromatic amines, such as aniline, under controlled conditions. This dye is particularly suitable for dyeing cotton, linen, and viscose materials due to its strong affinity for cellulose fibers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulphur Black 2 is synthesized by reacting aromatic amines with sulfur under controlled conditions. The primary component is a sulfur-containing heterocyclic molecule formed through the reaction of sulfur with aromatic amines, such as aniline. The resulting compound undergoes various chemical treatments, including oxidation and reduction processes, to create the final dye product .
Industrial Production Methods: The industrial production of Sulphur Black 2 involves the following steps:
Thionation: Aromatic hydrocarbons containing hydroxy, amino, or nitro groups are treated with sulfur.
Sulfurization: The thionated product is further treated with sulfur to form the final dye.
Oxidation and Reduction: The dye undergoes oxidation and reduction processes to enhance its dyeing properties.
Types of Reactions:
Oxidation: Sulphur Black 2 can undergo oxidation reactions, which are essential for its application in dyeing processes.
Reduction: The dye is reduced to its leuco form (water-soluble form) before application to textile materials. This reduction is typically carried out using sodium sulfide.
Substitution: Sulphur Black 2 can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, hydrogen peroxide.
Reducing Agents: Sodium sulfide, sodium dithionite.
Reaction Conditions: High temperatures (90-95°C) and the presence of electrolytes to enhance the rate of exhaustion.
Major Products Formed:
Leuco Form: The water-soluble form of the dye, which is substantive to cellulosic materials.
Oxidized Form: The original water-insoluble form of the dye, which is formed after oxidation.
Applications De Recherche Scientifique
Sulphur Black 2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying sulfur-containing heterocyclic compounds and their reactions.
Mécanisme D'action
Sulphur Black 2 exerts its effects through several mechanisms:
Comparaison Avec Des Composés Similaires
Sulphur Black 2 is unique among sulfur dyes due to its deep black color and strong affinity for cellulose fibers. Similar compounds include:
Sulphur Black 1: Another widely used sulfur dye with similar properties but different chemical structure.
Sulphur Brown 21: A sulfur dye used for producing brown shades on textiles.
Sulphur Green 12: A sulfur dye used for producing green shades on textiles.
Sulphur Black 2 stands out due to its superior color depth and fastness properties, making it a preferred choice for dyeing applications in the textile industry.
Propriétés
Numéro CAS |
1326-85-8 |
|---|---|
Formule moléculaire |
C15H11O4 · Cl |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1171737.png)
